1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride
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Overview
Description
1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a heterocyclic organic compound that features a pyrazole ring substituted with an aminoethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminoethylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in coordination with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride
- 1-(2-aminoethyl)-1H-pyrrole-4-carboxylic acid dihydrochloride
- 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid dihydrochloride
Uniqueness: 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C6H11Cl2N3O2 |
---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
1-(2-aminoethyl)pyrazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-1-2-9-4-5(3-8-9)6(10)11;;/h3-4H,1-2,7H2,(H,10,11);2*1H |
InChI Key |
DOBKTJKOGMPNCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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